molecular formula C10H10BNO2 B6591551 (4-Methylquinolin-3-yl)boronic acid CAS No. 1407995-26-9

(4-Methylquinolin-3-yl)boronic acid

Cat. No.: B6591551
CAS No.: 1407995-26-9
M. Wt: 187.00 g/mol
InChI Key: LALBUGYAPKJDSJ-UHFFFAOYSA-N
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Description

(4-Methylquinolin-3-yl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It is a boronic acid derivative of quinoline, characterized by the presence of a boronic acid group attached to the 3-position of a 4-methylquinoline ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Methylquinolin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs hydroboration techniques, where a B-H bond is added over an alkene or alkyne to yield the corresponding boronic acid. This method is favored for its rapid reaction rates and the ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Methylquinolin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid

Comparison: (4-Methylquinolin-3-yl)boronic acid is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

(4-methylquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11(13)14/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALBUGYAPKJDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2N=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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